(1S,5R)-8-benzyl-N-methyl-8-azabicyclo[3.2.1]octan-3-amine
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Overview
Description
(1S,5R)-8-benzyl-N-methyl-8-azabicyclo[321]octan-3-amine is a bicyclic amine compound with a unique structure that includes a benzyl group and a methyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5R)-8-benzyl-N-methyl-8-azabicyclo[3.2.1]octan-3-amine typically involves the following steps:
Formation of the bicyclic core: This can be achieved through a 1,3-dipolar cycloaddition reaction using cyclic azomethine ylides and suitable dipolarophiles.
Introduction of the benzyl group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.
Methylation of the nitrogen atom: The nitrogen atom can be methylated using methyl iodide or other methylating agents under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(1S,5R)-8-benzyl-N-methyl-8-azabicyclo[3.2.1]octan-3-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amines or alcohols.
Substitution: Formation of benzylated or methylated derivatives.
Scientific Research Applications
(1S,5R)-8-benzyl-N-methyl-8-azabicyclo[3.2.1]octan-3-amine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of drugs targeting the central nervous system.
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Investigated for its potential effects on neurotransmitter systems.
Industrial Applications: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (1S,5R)-8-benzyl-N-methyl-8-azabicyclo[3.2.1]octan-3-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain . The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing neurotransmission pathways .
Comparison with Similar Compounds
Similar Compounds
- (1R,5S)-8-azabicyclo[3.2.1]octan-3-ol
- (1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-ol
- 8-benzyl-8-azabicyclo[3.2.1]octan-3-endo-ol
Uniqueness
(1S,5R)-8-benzyl-N-methyl-8-azabicyclo[3.2.1]octan-3-amine is unique due to the presence of both a benzyl group and a methyl group, which confer distinct chemical properties and biological activities compared to its analogs. This structural uniqueness makes it a valuable compound for drug development and synthetic applications.
Properties
IUPAC Name |
(1S,5R)-8-benzyl-N-methyl-8-azabicyclo[3.2.1]octan-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2/c1-16-13-9-14-7-8-15(10-13)17(14)11-12-5-3-2-4-6-12/h2-6,13-16H,7-11H2,1H3/t13?,14-,15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLTSXIQQDWKWBM-GOOCMWNKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CC2CCC(C1)N2CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC1C[C@H]2CC[C@@H](C1)N2CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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